molecular formula C10H12O3 B2375093 Propyl-3-hydroxybenzoate CAS No. 38567-05-4

Propyl-3-hydroxybenzoate

Cat. No. B2375093
CAS RN: 38567-05-4
M. Wt: 180.203
InChI Key: HRBDVGXLWJJWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl-3-hydroxybenzoate, also known as Propylparaben, belongs to a group called parabens. These are commonly used as preservatives in cosmetics, skin care products, food, and beverages . It shows strong antimicrobial activity against a wide range of micro-organisms .


Synthesis Analysis

Propyl-3-hydroxybenzoate can be synthesized by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . A single crystal of propyl-p-hydroxybenzoate, belonging to the benzoate family, was synthesized using a slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular formula of Propyl-3-hydroxybenzoate is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .


Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical And Chemical Properties Analysis

Propyl-3-hydroxybenzoate has a density of 1.1±0.1 g/cm³ . Its boiling point is 309.1±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol . The flash point is 132.9±13.2 °C .

Scientific Research Applications

Antimicrobial Preservative in Various Products

Propyl-3-hydroxybenzoate, also known as propyl paraben, is widely used as an antimicrobial preservative in foods, drugs, and cosmetics. It's a stable, non-volatile compound that has been in use for over 50 years. This compound is easily absorbed and rapidly excreted without evidence of accumulation. It's known for its relatively non-toxic nature, though it can be mildly irritating to the skin (Soni, Burdock, Taylor, & Greenberg, 2001).

Mitochondrial Dysfunction and Cytotoxicity

Research has shown that propyl-3-hydroxybenzoate can induce mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes. This toxicity is mediated by the parent compound rather than its metabolite, p-hydroxybenzoic acid, and is associated with ATP depletion due to impairment of mitochondrial function (Nakagawa & Moldéus, 1998).

Oxidative DNA Damage

A study evaluating the toxicological profile of propylparaben in mammalian cells has found that it causes oxidative DNA damage. This damage underlies the cytostatic effect observed in treated cells, indicating a novel mode of action for propylparaben (Pérez Martín et al., 2010).

Effects on Male Reproductive System

In studies on the male reproductive system, propyl paraben has been shown to adversely affect hormonal secretion and reproductive functions in rats. Although no significant effects on organ weights were observed, sperm production and serum testosterone concentration decreased in a dose-dependent manner (Oishi, 2002).

Antimicrobial Studies and Preservation

The antimicrobial properties of parabens, including propyl-3-hydroxybenzoate, have been extensively studied. They are effective in low concentrations against fungi and Gram-positive bacteria but less so against Gram-negative bacteria. The historical and current uses of these compounds in preservation are well documented (Aalto, Firman, & Rigler, 1953).

Pharmacokinetic Profile in Humans

A study on the pharmacokinetic characteristics of propyl paraben in humans revealed that it's rapidly absorbed and quickly eliminated following oral administration. This study aids in understanding the kinetic properties of propyl paraben disposition and its metabolites in humans, which is crucial for risk assessment (Shin et al., 2019).

Mechanism of Action

Propyl-3-hydroxybenzoate, in combination with other parabens, shows strong antimicrobial activity against a wide range of micro-organisms .

Safety and Hazards

Propyl-3-hydroxybenzoate is toxic to aquatic life . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of contact with skin or eyes, it is advised to rinse with water .

properties

IUPAC Name

propyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBDVGXLWJJWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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